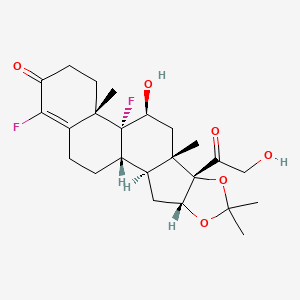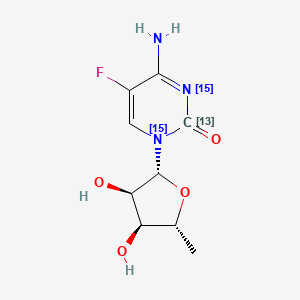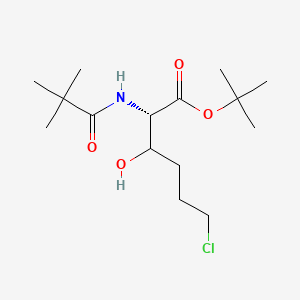
D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1: is a stable isotope-labelled compound. It is a derivative of glycine, specifically labelled with deuterium atoms at the 2, 3, 5, and 6 positions of the phenyl ring and at the alpha position of the glycine moiety. This compound is used in various scientific research applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 typically involves the introduction of deuterium atoms into the phenyl ring and the glycine moiety. The process may include:
Deuteration of Phenol: The phenol group is deuterated using deuterium oxide (D2O) or other deuterium sources under specific conditions.
Formation of Glycine Derivative: The deuterated phenol is then reacted with glycine or its derivatives to form the final compound
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions may target the carbonyl group in the glycine moiety.
Substitution: The phenyl ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the glycine derivative.
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference material in analytical chemistry for isotope ratio studies.
- Employed in the synthesis of other deuterated compounds .
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding enzyme mechanisms and protein interactions .
Medicine:
- Investigated for its potential therapeutic applications.
- Used in drug development and pharmacokinetic studies .
Industry:
Wirkmechanismus
The mechanism of action of D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and metabolic pathways by acting as tracers. This helps in understanding the dynamics of biochemical reactions and the role of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-D-phenylglycine: A non-deuterated analogue.
®-Alpha-Amino-4-hydroxyphenylacetic Acid: Another derivative of glycine
Uniqueness:
- The presence of deuterium atoms makes D-Alpha-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-Alpha-d1 unique for isotope ratio studies and tracing biochemical pathways.
- It provides more accurate and detailed insights compared to non-deuterated analogues .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-deuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D,7D |
InChI-Schlüssel |
LJCWONGJFPCTTL-UVAZDPDSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
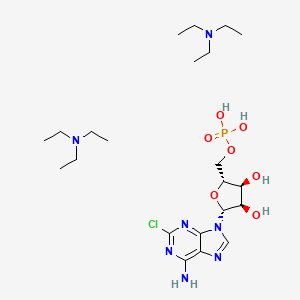
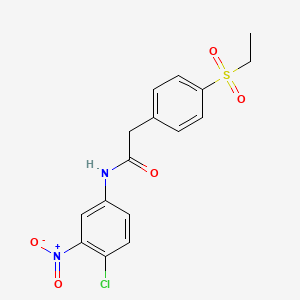
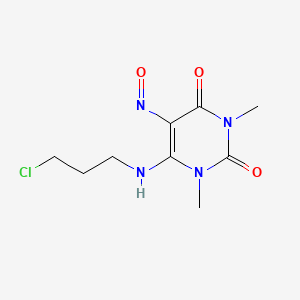

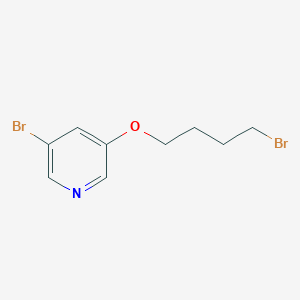

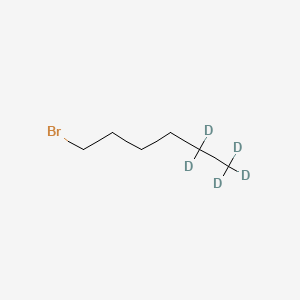

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
